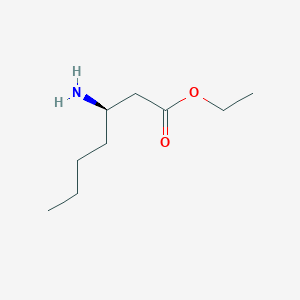
ethyl (3R)-3-aminoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-3-aminoheptanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptanoate chain, which is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl (3R)-3-nitroheptanoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as specific enzymes, can also be explored to achieve stereoselective synthesis, ensuring the desired (3R) configuration of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl (3R)-3-aminoheptanol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (3R)-3-aminoheptanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl (3R)-3-aminoheptanoate can be compared with other amino esters, such as:
Ethyl (3S)-3-aminoheptanoate: The (3S) enantiomer, which may exhibit different biological activity due to its stereochemistry.
Ethyl (3R)-3-aminopentanoate: A shorter chain analog with potentially different reactivity and applications.
Ethyl (3R)-3-aminooctanoate: A longer chain analog that may have altered physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
142342-75-4 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl (3R)-3-aminoheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
JNGBZUJKBCAYEA-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)OCC)N |
Canonical SMILES |
CCCCC(CC(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


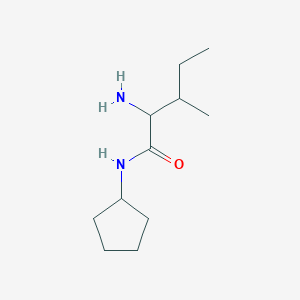
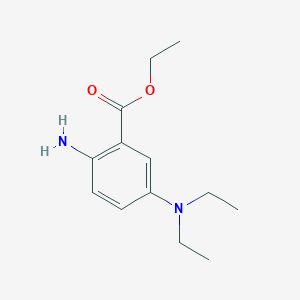
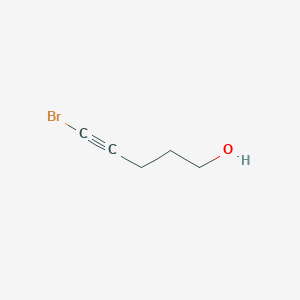
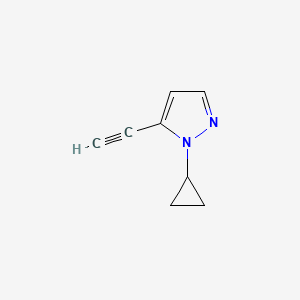

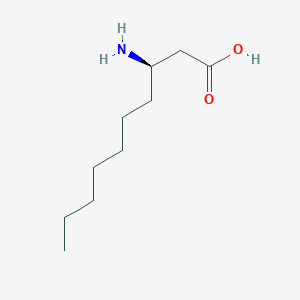
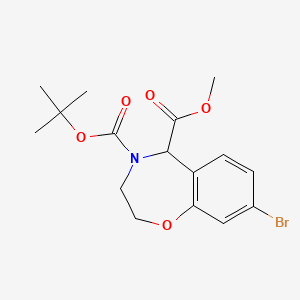
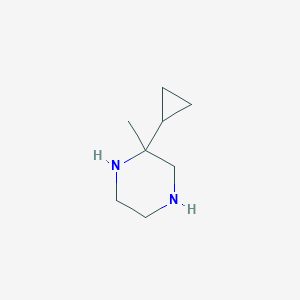
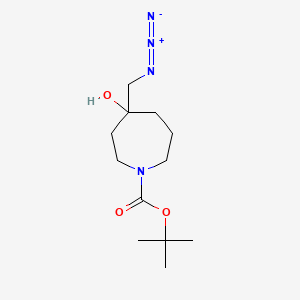

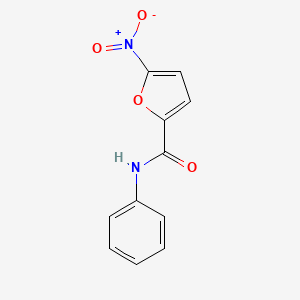

![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)

